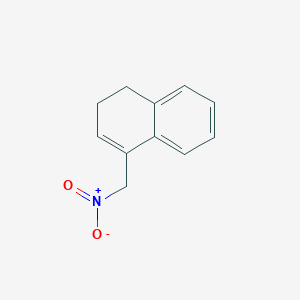
1,4-Naphthalenedione, 2-iodo-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-iodo-3-methyl- is an organic compound belonging to the naphthoquinone family This compound is characterized by the presence of an iodine atom and a methyl group attached to the naphthalenedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-iodo-3-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methyl-1,4-naphthoquinone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-iodo-3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-iodo-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can replace the iodine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces hydroquinones.
科学的研究の応用
1,4-Naphthalenedione, 2-iodo-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-iodo-3-methyl- involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. It may also inhibit specific enzymes by forming covalent bonds with active site residues, disrupting their normal function.
類似化合物との比較
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Known for its antimicrobial properties.
1,4-Naphthalenedione, 2-methoxy-: Used in the synthesis of various organic compounds.
1,4-Naphthalenedione, 2-hydroxy-3-(3-methyl-2-butenyl)-: Studied for its potential anticancer activity.
Uniqueness
1,4-Naphthalenedione, 2-iodo-3-methyl- is unique due to the presence of the iodine atom, which can be selectively replaced by other functional groups, making it a versatile intermediate in organic synthesis. Its specific redox properties also contribute to its distinct biological activities.
特性
CAS番号 |
109542-37-2 |
|---|---|
分子式 |
C11H7IO2 |
分子量 |
298.08 g/mol |
IUPAC名 |
2-iodo-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7IO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3 |
InChIキー |
XISVUBYCUMALTM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

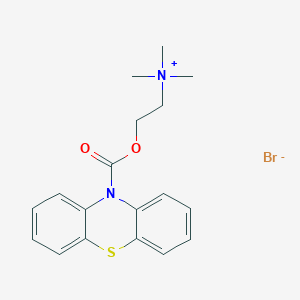
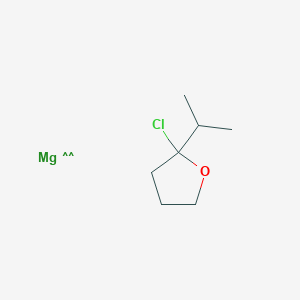
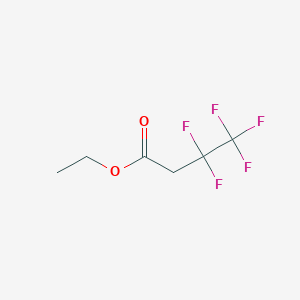


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

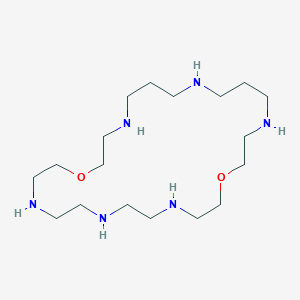
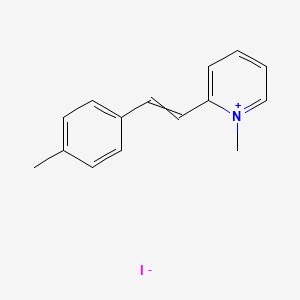
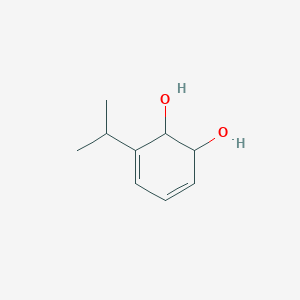
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
